molecular formula C29H25NO7 B2883670 N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide CAS No. 919723-80-1

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

Cat. No. B2883670
M. Wt: 499.519
InChI Key: URBRBZDPTMMFJO-UHFFFAOYSA-N
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Description

The compound “N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide” is a derivative of coumarin . Coumarin and 7-hydroxy coumarins are significant as natural fragrances, having a characteristic odour like vanilla beans . They have been reported to inhibit the proliferation of a number of human malignant cell lines in vitro .


Synthesis Analysis

The synthesis of this compound involves the treatment of 8-formyl-7-hydroxy coumarin with N,N-disubstituted cyano acetamides in the presence of piperidine . This affords novel 8-substituted-7-hydroxy coumarin derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be characterized by IR, 1H, 13C NMR, mass spectral and elemental analysis data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Knoevenagel reaction . This reaction is used to form novel 8-substituted-7-hydroxy coumarin derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various spectroscopic techniques such as IR, 1H, 13C NMR, and mass spectrometry .

Scientific Research Applications

Structural Analysis and Molecular Properties

A study by Anuradha et al. (2012) focused on the crystal structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]- Benzamide, highlighting its intermolecular hydrogen bonds leading to dimer formation and intramolecular π-π interactions. This structural elucidation provides foundational knowledge for its applications in designing compounds with specific pharmacological activities or material properties (Anuradha, Vasuki, Khan, & Kulkarni, 2012).

Synthetic Access and Chemical Reactivity

Alvey et al. (2008) described a new synthetic route to furo[3,2-f]chromene analogues, starting from a structure similar to N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide, for the development of antimycobacterial agents. This research underlines the compound's utility in generating biologically active derivatives that could be more effective against mycobacterial infections (Alvey, Prado, Huteau, Saint‐Joanis, Michel, Koch, Cole, Tillequin, & Janin, 2008).

Computational Investigations

A computational study by Mallikarjunaiah, Girish, and Gurumurthy (2021) on a benzofuran coumarin derivative structurally related to N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide explored its electronic structure, including HOMO-LUMO analysis and electrostatic potential maps. This investigation is crucial for understanding the compound's reactivity, photophysical properties, and potential applications in materials science and drug design (Mallikarjunaiah, Girish, & Gurumurthy, 2021).

Future Directions

The future directions for this compound could involve further investigation into its biological properties. Given the significant biological activities of coumarin and its derivatives, this compound could potentially be explored for its anti-tumor, anti-inflammatory, and anti-viral effects .

properties

IUPAC Name

N-[2-(6,8-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H25NO7/c1-15-10-16(2)26-19(11-15)20(14-24(31)37-26)27-25(18-8-6-7-9-21(18)36-27)30-29(32)17-12-22(33-3)28(35-5)23(13-17)34-4/h6-14H,1-5H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBRBZDPTMMFJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide

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